molecular formula C8H16N2O4 B2730690 ((Tert-butoxycarbonyl)amino)-d-alanine CAS No. 1456883-45-6

((Tert-butoxycarbonyl)amino)-d-alanine

Cat. No.: B2730690
CAS No.: 1456883-45-6
M. Wt: 204.226
InChI Key: QVTGCEJHQKDBSH-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

((Tert-butoxycarbonyl)amino)-d-alanine is a derivative of the amino acid alanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used in peptide synthesis and serves as a building block in the preparation of more complex molecules. The Boc group is a protective group that prevents unwanted reactions at the amino site during chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((tert-butoxycarbonyl)amino)-d-alanine typically involves the protection of the amino group of d-alanine with a tert-butoxycarbonyl group. This can be achieved by reacting d-alanine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In industrial settings, the preparation of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the efficiency and yield of the product .

Chemical Reactions Analysis

Types of Reactions

((Tert-butoxycarbonyl)amino)-d-alanine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Deprotection: d-alanine and tert-butyl carbamate.

    Coupling: Peptides and peptide derivatives.

Scientific Research Applications

((Tert-butoxycarbonyl)amino)-d-alanine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The primary function of ((tert-butoxycarbonyl)amino)-d-alanine is to protect the amino group during chemical synthesis. The Boc group is stable under basic conditions but can be easily removed under acidic conditions. The mechanism involves the protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl group, resulting in the formation of a carbocation that is stabilized by elimination .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

((Tert-butoxycarbonyl)amino)-d-alanine is unique due to its specific stereochemistry (d-alanine) and its application in the synthesis of peptides that require the d-isomer. This stereochemistry can impart different biological activities and properties to the resulting peptides compared to their l-isomer counterparts .

Properties

IUPAC Name

(2R)-2-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4/c1-5(6(11)12)9-10-7(13)14-8(2,3)4/h5,9H,1-4H3,(H,10,13)(H,11,12)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTGCEJHQKDBSH-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)NNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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